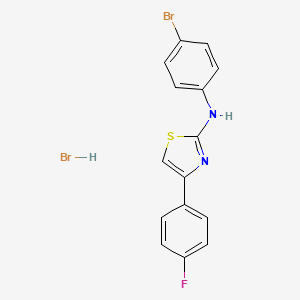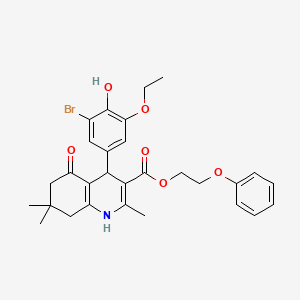![molecular formula C19H22N2O4S B5183973 N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183973.png)
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as AMG 837, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMG 837 belongs to the class of sulfonylurea receptor agonists and has been shown to have a positive impact on glucose metabolism in preclinical studies.
Mécanisme D'action
AMG 837 exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP) in pancreatic beta cells. This binding leads to the closure of the KATP channel, which then results in depolarization of the beta cell membrane and subsequent insulin secretion.
Biochemical and Physiological Effects:
AMG 837 has been shown to have several biochemical and physiological effects. In preclinical studies, AMG 837 has been shown to improve glucose-stimulated insulin secretion, enhance glucose uptake in peripheral tissues, and improve glucose tolerance. Additionally, AMG 837 has been shown to reduce fasting glucose levels and improve beta cell function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AMG 837 in lab experiments is its specificity for the SUR1 subunit of the KATP channel. This specificity allows for the selective activation of insulin secretion in pancreatic beta cells, making it an ideal tool for studying the mechanisms of insulin secretion. However, one of the limitations of using AMG 837 in lab experiments is its potential toxicity. While AMG 837 has been shown to be well-tolerated in preclinical studies, its safety profile in humans is not yet fully understood.
Orientations Futures
There are several potential future directions for AMG 837 research. One potential direction is the development of more potent and selective sulfonylurea receptor agonists for the treatment of type 2 diabetes mellitus. Additionally, further studies are needed to fully understand the safety profile of AMG 837 in humans and to determine its potential therapeutic applications in the treatment of other metabolic disorders. Finally, studies are needed to determine the long-term effects of AMG 837 on glucose metabolism and insulin secretion.
Méthodes De Synthèse
AMG 837 can be synthesized using a multistep process that involves the reaction of various reagents. The first step involves the reaction of N~1~-allyl-N~2~-(3-methoxyphenyl)glycinamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with sodium hydride and allyl bromide to obtain the final product, N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.
Applications De Recherche Scientifique
AMG 837 has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. Several studies have shown that AMG 837 improves glucose-stimulated insulin secretion and enhances glucose uptake in peripheral tissues. Additionally, AMG 837 has been shown to improve glucose tolerance and reduce fasting glucose levels in animal models.
Propriétés
IUPAC Name |
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-12-20-19(22)14-21(16-6-5-7-17(13-16)25-3)26(23,24)18-10-8-15(2)9-11-18/h4-11,13H,1,12,14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSGRNFPSRQJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine](/img/structure/B5183902.png)
![1-(2-methylphenyl)-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183907.png)
![3-[(3,5-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5183918.png)
![4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5183922.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide](/img/structure/B5183926.png)
![N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide](/img/structure/B5183929.png)

![6-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5183948.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183963.png)
![butyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5183969.png)

![N-(1-{1-[2-(3-pyridinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5184002.png)

![2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5184013.png)